H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH
CAS No.:
Cat. No.: VC16741172
Molecular Formula: C47H73N13O10
Molecular Weight: 980.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C47H73N13O10 |
---|---|
Molecular Weight | 980.2 g/mol |
IUPAC Name | 2-[[2-[[2-[[1-[2-[[6-amino-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C47H73N13O10/c1-5-27(4)39(44(67)58-35(46(69)70)22-26(2)3)59-42(65)34(23-28-24-52-30-13-7-6-12-29(28)30)57-43(66)36-16-11-21-60(36)45(68)33(15-10-20-51-47(49)50)56-41(64)31(14-8-9-19-48)55-38(62)25-53-40(63)32-17-18-37(61)54-32/h6-7,12-13,24,26-27,31-36,39,52H,5,8-11,14-23,25,48H2,1-4H3,(H,53,63)(H,54,61)(H,55,62)(H,56,64)(H,57,66)(H,58,67)(H,59,65)(H,69,70)(H4,49,50,51) |
Standard InChI Key | VVZLRNZUCNGJQY-UHFFFAOYSA-N |
Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C4CCC(=O)N4 |
Introduction
H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH is a synthetic peptide with a complex structure, comprising various amino acids linked together. The compound is identified by its PubChem CID 3323004 and has a molecular formula of C47H73N13O10 . This peptide is also known by several synonyms, including Xenopsin (XP), AKOS040759190, and LS-15478 .
Molecular Formula and Weight
Chemical Synonyms
Biological and Chemical Significance
While specific biological activities of H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH are not detailed in the available literature, peptides in general play crucial roles in biological systems. They can act as hormones, neurotransmitters, or have other regulatory functions. The presence of DL-amino acids suggests that this peptide may not be naturally occurring, as most biological peptides are composed of L-amino acids.
Peptide Synthesis and Characterization
Peptides like H-DL-Pyr-Gly-DL-Lys-DL-Arg-DL-Pro-DL-Trp-DL-xiIle-DL-Leu-OH are typically synthesized using solid-phase peptide synthesis (SPPS) or solution-phase methods. Characterization involves techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of the peptide.
Potential Applications
Although specific applications for this peptide are not documented, peptides in general are being explored for various therapeutic and diagnostic purposes. Their ability to interact with biological targets makes them promising candidates for drug development.
Comparison with Other Peptides
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